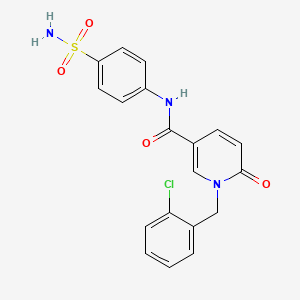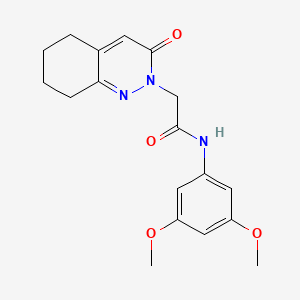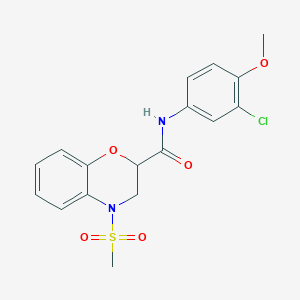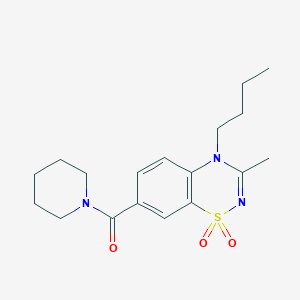![molecular formula C21H24N2O5S B11253119 N-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253119.png)
N-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPENTYL-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazine ring, a methoxybenzenesulfonyl group, and a cyclopentyl group. Its molecular formula is C21H24N2O5S, and it has a molecular weight of 416.49 g/mol.
Preparation Methods
The synthesis of N-CYCLOPENTYL-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction.
Introduction of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group is introduced via a sulfonation reaction.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through a substitution reaction.
Final Assembly: The final step involves the coupling of the benzoxazine ring with the methoxybenzenesulfonyl and cyclopentyl groups under specific reaction conditions, typically involving catalysts and controlled temperatures.
Industrial production methods often involve optimizing these steps to increase yield and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
N-CYCLOPENTYL-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, typically using acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-CYCLOPENTYL-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The pathways involved depend on the specific biological context, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.
Comparison with Similar Compounds
N-CYCLOPENTYL-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with similar compounds such as:
N-Cyclopentyl-4-methoxybenzenesulfonamide: This compound shares the methoxybenzenesulfonyl group but lacks the benzoxazine ring, resulting in different chemical properties and applications.
N-Cyclopentyl-4-methoxy-N-methylbenzenesulfonamide: This compound has a similar structure but includes a methyl group, which can influence its reactivity and biological activity.
The uniqueness of N-CYCLOPENTYL-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds mentioned above.
Properties
Molecular Formula |
C21H24N2O5S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-cyclopentyl-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C21H24N2O5S/c1-27-16-10-12-17(13-11-16)29(25,26)23-14-20(21(24)22-15-6-2-3-7-15)28-19-9-5-4-8-18(19)23/h4-5,8-13,15,20H,2-3,6-7,14H2,1H3,(H,22,24) |
InChI Key |
BNXKKWZCUQACEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11253070.png)

![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B11253074.png)


![6-[(4-methoxybenzyl)oxy]-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B11253080.png)

![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253096.png)
![3,4-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11253100.png)

![N-[4-({4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide](/img/structure/B11253115.png)


